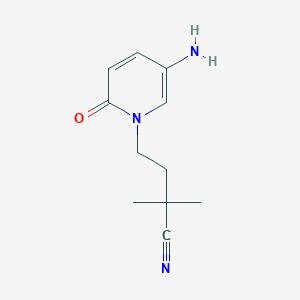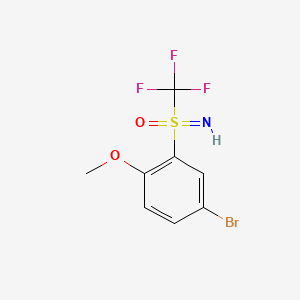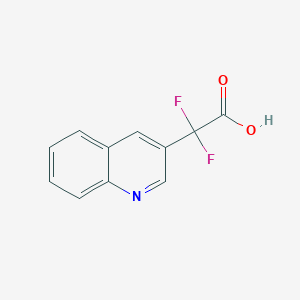
2,2-Difluoro-2-(quinolin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-2-(quinolin-3-yl)acetic acid is a chemical compound with the molecular formula C11H7F2NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of two fluorine atoms and a quinoline moiety makes this compound interesting for various chemical and biological applications .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of quinoline-3-carbaldehyde with difluoroacetic acid in the presence of a catalyst . The reaction conditions often include the use of solvents like tetrahydrofuran and the application of heat to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and the use of more efficient catalysts to increase yield and reduce production costs .
化学反応の分析
Types of Reactions
2,2-Difluoro-2-(quinolin-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products
The major products formed from these reactions include various quinoline derivatives, such as quinoline-3-carboxylic acid, tetrahydroquinoline, and substituted quinoline compounds .
科学的研究の応用
2,2-Difluoro-2-(quinolin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials
作用機序
The mechanism of action of 2,2-Difluoro-2-(quinolin-3-yl)acetic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The fluorine atoms may enhance the compound’s ability to form stable complexes with enzymes and other proteins, thereby modulating their activity .
類似化合物との比較
Similar Compounds
2-(Quinolin-3-yl)acetic acid: Lacks the difluoro substitution, making it less reactive in certain chemical reactions.
2,2-Difluoro-2-(quinolin-2-yl)acetic acid: Similar structure but with the quinoline moiety at a different position, which can affect its chemical properties and reactivity.
Uniqueness
2,2-Difluoro-2-(quinolin-3-yl)acetic acid is unique due to the presence of both the difluoroacetic acid moiety and the quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C11H7F2NO2 |
|---|---|
分子量 |
223.17 g/mol |
IUPAC名 |
2,2-difluoro-2-quinolin-3-ylacetic acid |
InChI |
InChI=1S/C11H7F2NO2/c12-11(13,10(15)16)8-5-7-3-1-2-4-9(7)14-6-8/h1-6H,(H,15,16) |
InChIキー |
QNRYBKYFKBGLOO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(C(=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


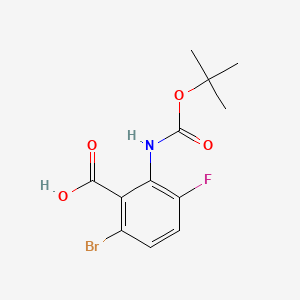
![Methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate](/img/structure/B13622841.png)
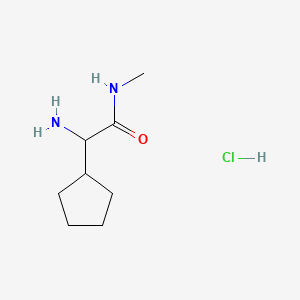
![2-Amino-2-(benzo[d]thiazol-2-yl)ethan-1-ol](/img/structure/B13622849.png)
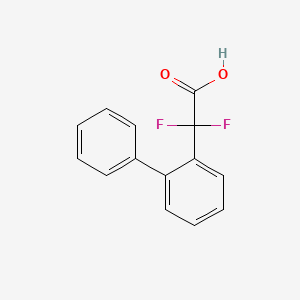
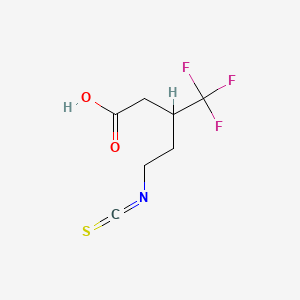
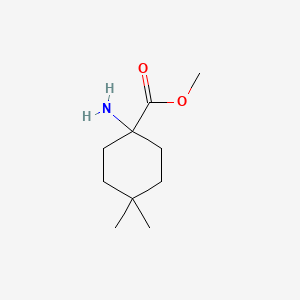


![5-{[(5-Bromo-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide](/img/structure/B13622873.png)
![6-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]hexanamide hydrochloride](/img/structure/B13622886.png)

